

Spectroscopic and Mechanistic Insights into Drimentine A: A Technical Overview

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Compound of Interest

Compound Name: *Drimentine A*

Cat. No.: *B1140482*

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Introduction

Drimentine A is a member of the drimentine family of alkaloids, a class of natural products isolated from Actinomycete bacteria.[1] These compounds are characterized by a complex molecular architecture, featuring a fusion of pyrroloindoline, sesquiterpene, and diketopiperazine moieties. While the drimentine family has demonstrated weak to moderate cytotoxic and antibacterial activities, the precise spectroscopic characterization and mechanistic understanding of individual members like **Drimentine A** are crucial for further investigation and potential therapeutic development.[1][2] This technical guide provides a summary of the available spectroscopic data for **Drimentine A** and explores a potential signaling pathway for its observed bioactivity based on related compounds.

Spectroscopic Data of Drimentine A

Detailed experimental spectroscopic data for **Drimentine A**, including ^1H NMR, ^{13}C NMR, and mass spectrometry, are not readily available in a consolidated format in the public domain. The structural elucidation of **Drimentine A** has been primarily achieved through total synthesis efforts, where spectroscopic data serves as a confirmation of the synthesized structure. Researchers requiring definitive spectroscopic data are advised to consult the supplementary information of primary literature reporting the total synthesis of **Drimentine A**.

For illustrative purposes, this guide presents a general summary of the expected spectroscopic features.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For **Drimentine A**, the expected data would be presented as follows:

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
HR-ESI-MS	[M+H] ⁺	C ₃₂ H ₄₅ N ₃ O ₂

Table 1: High-Resolution Mass Spectrometry Data for **Drimentine A**. This table summarizes the expected mass spectrometry data for **Drimentine A**, which is essential for confirming its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure and stereochemistry of organic molecules. While a complete, experimentally verified peak list for **Drimentine A** is not available in the searched literature, the following tables outline the expected chemical shift regions for the key structural motifs based on the analysis of related drimane sesquiterpenoids and indole alkaloids.

Proton Type	Expected Chemical Shift (ppm)
Aromatic Protons (indole)	6.5 - 8.0
Aliphatic Protons (drimane)	0.5 - 2.5
Diketopiperazine Protons	3.0 - 4.5
Methyl Protons	0.7 - 1.5

Table 2: Predicted ¹H NMR Chemical Shift Ranges for **Drimentine A**. This table provides an estimation of the proton NMR chemical shifts for the major functional groups within the

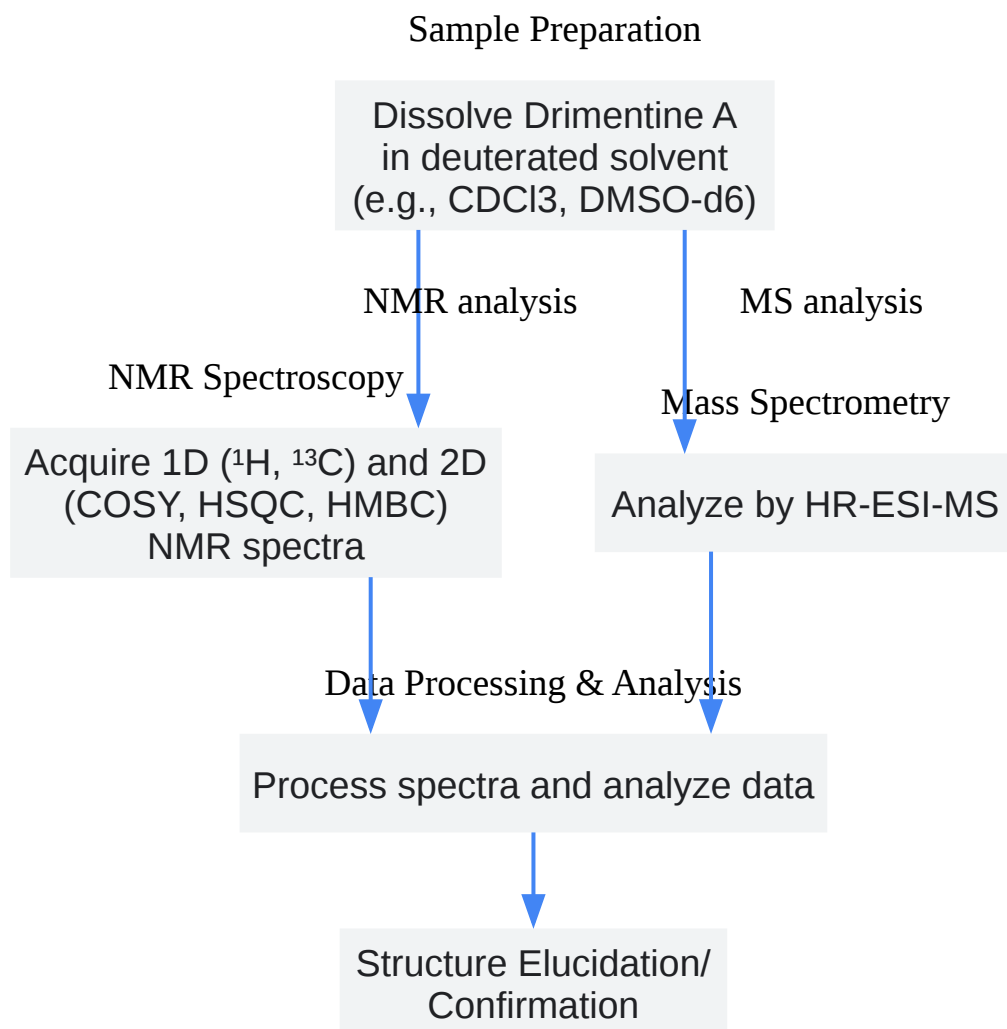
Drimentine A structure, based on data from analogous compounds.

Carbon Type	Expected Chemical Shift (ppm)
Carbonyl Carbons	160 - 180
Aromatic/Olefinic Carbons	100 - 150
Aliphatic Carbons	10 - 60

Table 3: Predicted ^{13}C NMR Chemical Shift Ranges for **Drimentine A**. This table provides an estimation of the carbon-13 NMR chemical shifts for the major functional groups within the **Drimentine A** structure, based on data from analogous compounds.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Drimentine A** would be specific to the instrumentation and methods used during its synthesis and characterization. However, a general workflow can be outlined.

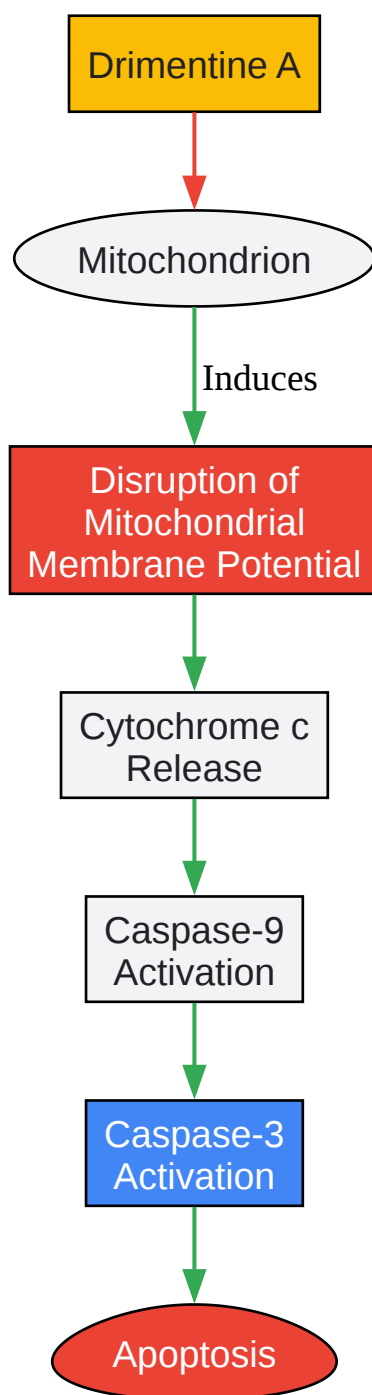


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Figure 1: General experimental workflow for spectroscopic analysis of **Drimentine A**.

Proposed Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway for **Drimentine A**'s cytotoxicity has not been elucidated, studies on related drimane sesquiterpenoids suggest a mechanism involving the induction of apoptosis through the mitochondrial pathway.[3][4] This proposed pathway involves changes in the mitochondrial membrane potential and the subsequent activation of executioner caspases.



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Figure 2: Proposed apoptotic signaling pathway for **Drimentine A**.

This proposed pathway for **Drimentine A**'s cytotoxic action is based on the known mechanisms of related drimane sesquiterpenoids.[3][4] It is hypothesized that **Drimentine A** may disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn,

activates the caspase cascade, with caspase-9 activating the executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.[3] Further experimental validation is required to confirm this pathway for **Drimentine A**.

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References

- 1. mdpi.com [mdpi.com]
- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 3. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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